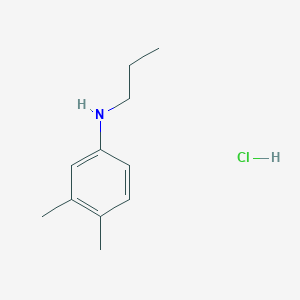

3,4-Dimethyl-N-propylaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

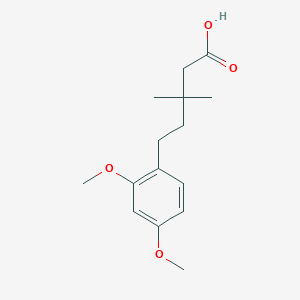

3,4-Dimethyl-N-propylaniline hydrochloride is likely an organic compound that belongs to the class of aromatic amines . Aromatic amines are a group of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. The properties of this compound would be influenced by the presence of the amine group and the aromatic ring, as well as the methyl and propyl substituents.

Molecular Structure Analysis

The molecular structure of this compound would consist of an aromatic ring (the aniline part) with methyl groups (CH3) attached at the 3 and 4 positions of the ring, and a propyl group (C3H7) attached to the nitrogen of the amine group .Chemical Reactions Analysis

Aromatic amines such as this compound can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions at the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amine group and the aromatic ring could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Metabolic Activation of Arylamines

Research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases (STs) has implications for understanding carcinogenic mechanisms. These compounds undergo ST-mediated DNA binding, suggesting a role in susceptibility to environmental and dietary carcinogens (Chou, Lang, Kadlubar, 1995).

Catalytic Applications

The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols underlines the potential for 3,4-Dimethyl-N-propylaniline hydrochloride in catalysis. This study provides a basis for exploring its utility as a catalyst in organic synthesis, demonstrating the importance of understanding reaction mechanisms (Liu et al., 2014).

Hemolytic Potential of Arylamines

Investigations into the hemolytic potential of compounds like propanil and its metabolites, including N-hydroxy-3,4-dichloroaniline, highlight the toxicological relevance of arylamines. Understanding the metabolic pathways and toxic effects of similar compounds can inform safety assessments and therapeutic applications (McMillan et al., 1991).

Polymer Science Applications

The thermal response of narrow-disperse Poly(N-isopropylacrylamide) prepared by Atom Transfer Radical Polymerization suggests potential applications for this compound in the synthesis of responsive polymers. Such polymers have applications in drug delivery systems, environmental sensing, and nanotechnology (Xia et al., 2005).

Nonlinear Optical Properties

The synthesis and investigation of novel compounds for their nonlinear optical properties, such as chalcone derivative compounds, point to the potential for this compound in developing materials for optical device applications. These applications include optical limiters, switches, and modulators, which are critical for telecommunications and information processing technologies (Rahulan et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-propylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-7-12-11-6-5-9(2)10(3)8-11;/h5-6,8,12H,4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNRNRGDBDNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)

![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)